
MCHr1 antagonist 1
Vue d'ensemble
Description
Melanin-concentrating hormone receptor 1 antagonist 1 is a compound that targets the melanin-concentrating hormone receptor 1. This receptor is part of the G protein-coupled receptor family and is involved in regulating food intake, energy balance, and other physiological functions. The antagonist is primarily researched for its potential in treating obesity and related metabolic disorders by inhibiting the receptor’s activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of melanin-concentrating hormone receptor 1 antagonist 1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to enhance binding affinity and selectivity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of melanin-concentrating hormone receptor 1 antagonist 1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to streamline production and ensure consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Melanin-concentrating hormone receptor 1 antagonist 1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .
Applications De Recherche Scientifique
Melanin-concentrating hormone receptor 1 antagonist 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Helps in understanding the role of melanin-concentrating hormone receptor 1 in various physiological processes, including appetite regulation and energy homeostasis.
Medicine: Investigated for its potential therapeutic effects in treating obesity, metabolic disorders, and related conditions.
Mécanisme D'action
Melanin-concentrating hormone receptor 1 antagonist 1 exerts its effects by binding to the melanin-concentrating hormone receptor 1, thereby blocking the receptor’s activity. This inhibition prevents the receptor from interacting with its natural ligand, melanin-concentrating hormone, which in turn reduces appetite and promotes energy expenditure. The antagonist primarily targets the G protein-coupled receptor pathways, leading to decreased cyclic adenosine monophosphate accumulation and altered intracellular calcium levels .
Comparaison Avec Des Composés Similaires
SNAP-94847: Another melanin-concentrating hormone receptor 1 antagonist with similar binding properties.
ATC0175: Known for its high affinity and selectivity towards melanin-concentrating hormone receptor 1.
KRX-104130: A recently identified antagonist with potent activity and no cardiotoxicity.
Uniqueness: Melanin-concentrating hormone receptor 1 antagonist 1 is unique due to its specific binding affinity and selectivity for melanin-concentrating hormone receptor 1. It has shown promising results in preclinical studies with minimal side effects, making it a potential candidate for further development as a therapeutic agent .
Propriétés
IUPAC Name |
methyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXFCSQUTLDLAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33F2N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


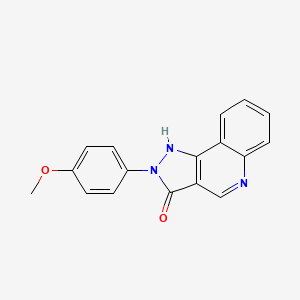
![5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione](/img/structure/B1663378.png)
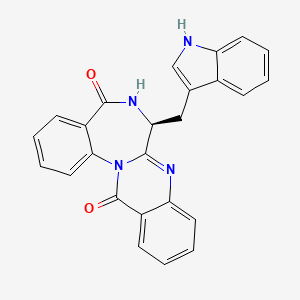
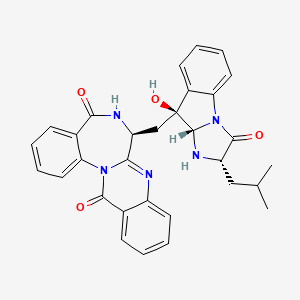
![4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide](/img/structure/B1663385.png)
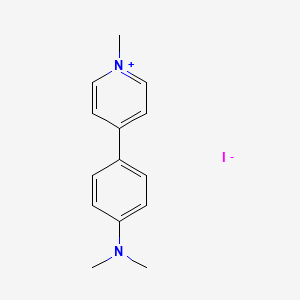
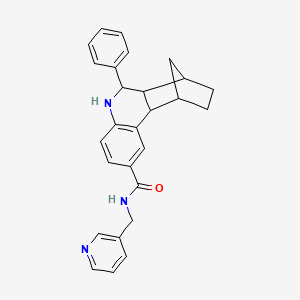
![2-[2-(3,4-Dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide](/img/structure/B1663390.png)

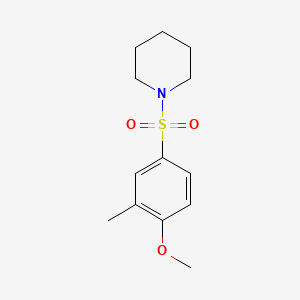
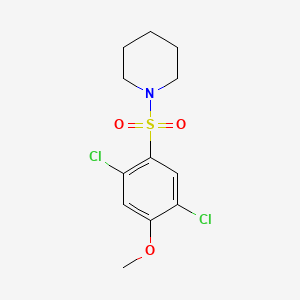
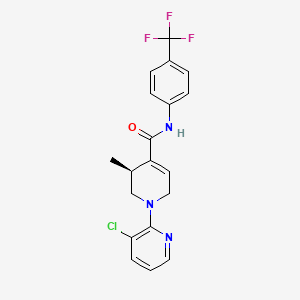
![2H-[1]Benzopyrano[4,3-c]pyridin-10-ol, 8-[4-(4-fluorophenyl)-1-methylbutyl]-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-](/img/structure/B1663398.png)

